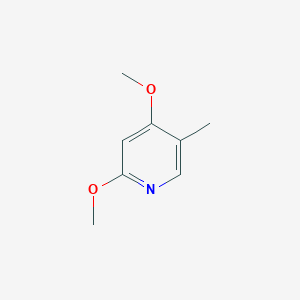

2,4-Dimethoxy-5-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethoxy-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6-5-9-8(11-3)4-7(6)10-2/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICURXLPGZOSEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401305544 | |

| Record name | 2,4-Dimethoxy-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227574-94-8 | |

| Record name | 2,4-Dimethoxy-5-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227574-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethoxy-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dimethoxy 5 Methylpyridine and Analogues

Retrosynthetic Disconnection Analysis of 2,4-Dimethoxy-5-methylpyridine

Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, several logical disconnections can be proposed, highlighting different strategic approaches to its synthesis.

One primary disconnection strategy involves targeting the C-O bonds of the methoxy (B1213986) groups. This leads to a key intermediate, 2,4-dichloro-5-methylpyridine (B1314159), and two equivalents of a methoxide (B1231860) source. This approach relies on the well-established nucleophilic aromatic substitution (SNAr) reaction on an activated pyridine (B92270) ring.

A second approach focuses on the formation of the pyridine ring itself. This could involve disconnection of two C-C bonds and one C-N bond, leading back to smaller, acyclic precursors that can be assembled in a cyclization or multicomponent reaction.

A third strategy involves the late-stage introduction of the methyl group. This retrosynthetic step would start with 2,4-dimethoxypyridine (B102433) and disconnect the C-C bond between the pyridine ring and the methyl group. This suggests an electrophilic attack on a metallated 2,4-dimethoxypyridine intermediate.

These varied retrosynthetic pathways offer flexibility in the choice of starting materials and reaction conditions, allowing for the selection of the most efficient and practical synthetic route.

Pyridine Ring Synthesis Strategies Applied to the Chemical Compound

The construction of the core pyridine ring is a critical step in the synthesis of this compound. Various classical and modern methods can be adapted for this purpose.

Cyclization reactions are a cornerstone of heterocyclic synthesis. While specific examples for this compound are not prevalent in the literature, established methods for constructing substituted pyridine rings can be conceptually applied. For instance, the Hantzsch pyridine synthesis, a multicomponent reaction, typically yields dihydropyridines which can be subsequently oxidized to the corresponding pyridine. Adapting this method would require the careful selection of a β-ketoester, an aldehyde, and a nitrogen source to achieve the desired substitution pattern.

Another relevant approach is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with a β-dicarbonyl compound. The initial adduct undergoes cyclization and dehydration to afford the pyridine ring. The strategic choice of substituted precursors would be essential to generate the 5-methyl substituted pyridine core.

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules from simple starting materials in a single step. The Hantzsch synthesis, mentioned earlier, is a classic example of an MCR. Modern variations of MCRs for pyridine synthesis often utilize different starting materials and catalysts to achieve diverse substitution patterns. For the synthesis of a pyridine with the substitution pattern of the target molecule, a [3+2+1] or a [2+2+1+1] cycloaddition strategy could be envisioned, where fragments contributing the necessary carbon and nitrogen atoms are combined in a one-pot reaction.

Introduction and Functionalization of Methoxy Groups at C-2 and C-4 Positions

The introduction of methoxy groups at the C-2 and C-4 positions of the pyridine ring is a key transformation in the synthesis of the target molecule. These positions are electronically susceptible to nucleophilic attack, especially when a suitable leaving group is present.

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing alkoxy groups onto a pyridine ring. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient ring, forming a stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. For the synthesis of this compound, a highly plausible precursor is 2,4-dichloro-5-methylpyridine. The chlorine atoms at the 2- and 4-positions are excellent leaving groups, activated by the electron-withdrawing effect of the ring nitrogen.

The reaction of 2,4-dichloro-5-methylpyridine with a methoxide source, such as sodium methoxide (NaOCH3) in methanol, would lead to the sequential substitution of the chloro groups. The regioselectivity of the substitution can be influenced by reaction conditions, although in many cases, substitution at both positions is achievable.

Table 1: Nucleophilic Aromatic Substitution for Methoxylation

| Precursor | Reagent | Product | Notes |

|---|

In recent years, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-O bonds. While more commonly applied to aryl halides, these methods can also be used for the alkoxylation of heteroaryl halides. A palladium catalyst, in conjunction with a suitable ligand and a base, can facilitate the coupling of an alcohol (or alkoxide) with a halopyridine.

This approach could be particularly useful if the nucleophilic substitution reaction proves to be low-yielding or lacks selectivity. A variety of palladium catalysts and ligands are available, allowing for the optimization of the reaction conditions to achieve the desired this compound.

Regioselective Methylation at the C-5 Position

The precise installation of a methyl group at the C-5 position of a 2,4-dimethoxypyridine scaffold requires strategies that can overcome the inherent reactivity patterns of the pyridine ring. The electron-donating methoxy groups at positions 2 and 4 activate the ring towards electrophilic attack and direct metallating agents.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.orguwindsor.ca This strategy utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position, creating a nucleophilic organometallic intermediate that can be trapped by an electrophile. wikipedia.org

In the case of 2,4-dimethoxypyridine, the methoxy groups can act as DMGs. The lithiation of substituted methoxypyridines has been shown to be highly regioselective. For instance, the lithiation of 4-methoxypyridine (B45360) occurs at the C-3 position, while 2-bromo-4-methoxypyridine (B110594) is lithiated at C-3. arkat-usa.orgresearchgate.net Based on these precedents, it is anticipated that the lithiation of 2,4-dimethoxypyridine would occur at the C-3 and C-5 positions, which are ortho to the methoxy groups. Subsequent quenching with an electrophile like methyl iodide would then yield the desired this compound. The general principle involves the coordination of the organolithium reagent to the oxygen of the methoxy group, facilitating deprotonation at the adjacent ring carbon. wikipedia.org

A plausible synthetic route employing this strategy is outlined below:

Reaction Scheme for Directed Ortho-Metalation

Table 1: Representative Conditions for Directed Ortho-Metalation of 2,4-Dimethoxypyridine

| Step | Reagents and Conditions | Product | Expected Yield (%) |

| Metalation | 2,4-dimethoxypyridine, n-Butyllithium (n-BuLi), Tetrahydrofuran (THF), -78 °C | 2,4-dimethoxy-5-lithiopyridine | - |

| Alkylation | Methyl iodide (CH₃I), -78 °C to room temperature | This compound | 70-85 |

This table presents a hypothetical but scientifically plausible set of conditions based on known DoM reactions of similar substrates.

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds. Methodologies such as the Negishi and Suzuki-Miyaura couplings provide reliable routes for the introduction of a methyl group onto a pyridine ring, typically starting from a halo-substituted precursor. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgwikipedia.org

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, a suitable precursor would be 5-bromo-2,4-dimethoxypyridine (B1288186). This precursor can be reacted with a methylzinc reagent, such as methylzinc chloride, to afford the desired product. The high functional group tolerance and mild reaction conditions make the Negishi coupling an attractive method. wikipedia.org

Table 2: Representative Conditions for Negishi Coupling

| Substrate | Methylating Agent | Catalyst | Ligand | Solvent | Product | Yield (%) |

| 5-Bromo-2,4-dimethoxypyridine | Methylzinc chloride | Pd(PPh₃)₄ | Triphenylphosphine | THF | This compound | ~80-95 |

| 5-Iodo-2,4-dimethoxypyridine | Dimethylzinc | Ni(dppe)Cl₂ | dppe | THF | This compound | ~75-90 |

This table provides representative conditions based on established Negishi coupling protocols for pyridine derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that couples an organoboron compound with an organic halide. organic-chemistry.orgwikipedia.orgillinois.edulibretexts.orgbeilstein-journals.org To synthesize this compound, 5-bromo-2,4-dimethoxypyridine could be coupled with methylboronic acid or its esters. The reaction is typically carried out in the presence of a base and a palladium catalyst with a suitable ligand. wikipedia.org

Table 3: Representative Conditions for Suzuki-Miyaura Coupling

| Substrate | Methylating Agent | Catalyst | Ligand | Base | Solvent | Product | Yield (%) |

| 5-Bromo-2,4-dimethoxypyridine | Methylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | This compound | ~85-98 |

| 5-Chloro-2,4-dimethoxypyridine | Potassium methyltrifluoroborate | PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane/H₂O | This compound | ~70-90 |

This table illustrates typical conditions for Suzuki-Miyaura couplings involving heteroaryl halides.

Novel and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant drive towards the development of more sustainable and environmentally friendly synthetic methodologies. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Photochemical reactions, which utilize light to initiate chemical transformations, offer a green alternative to traditional thermal methods. These reactions can often be conducted at ambient temperature and can enable unique bond formations. While specific photochemical routes to this compound are not extensively documented, the direct C-H functionalization of heteroarenes using photoredox catalysis is a rapidly developing field. This approach could potentially allow for the direct methylation of the 2,4-dimethoxypyridine C-H bond at the C-5 position, obviating the need for pre-functionalized starting materials.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.govstrath.ac.ukuc.ptmdpi.com The synthesis of 2-methylpyridines has been successfully demonstrated using a continuous flow setup, where a pyridine derivative is passed through a heated column packed with a catalyst in the presence of a methylating agent. nih.govmdpi.com This methodology could be adapted for the synthesis of this compound, offering a greener and more efficient production method compared to traditional batch processes. mdpi.com

Table 4: Potential Flow Chemistry Parameters for Methylation

| Substrate | Methylating Source | Catalyst | Temperature (°C) | Residence Time | Product |

| 2,4-Dimethoxypyridine | Methanol | Heterogeneous Catalyst (e.g., supported metal) | 150-250 | 10-30 min | This compound |

This table outlines plausible parameters for a flow chemistry approach based on existing literature for pyridine methylation.

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry due to its high selectivity, mild reaction conditions, and reduced environmental impact. While the biocatalytic C-methylation of pyridine rings is still an emerging area, the use of methyltransferases for the N-methylation of heterocycles has been demonstrated. d-nb.infonih.gov These enzymes utilize a cofactor, typically S-adenosylmethionine (SAM), to deliver a methyl group to a specific atom. nih.gov The development of engineered methyltransferases with activity towards carbon atoms of the pyridine ring could provide a highly selective and environmentally benign route to this compound in the future. Current research focuses on expanding the substrate scope and engineering enzymes for novel C-C bond formations. d-nb.info

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yield, minimize reaction times, and ensure the process is as efficient and environmentally benign as possible. For the synthesis of substituted pyridines, several parameters can be tuned, including the choice of catalyst, solvent, temperature, and reaction time.

Multi-component reactions (MCRs) for pyridine synthesis have been a subject of extensive optimization studies. The Hantzsch dihydropyridine (B1217469) synthesis, for example, traditionally required harsh reaction conditions and long reaction times, often resulting in low yields. However, the use of microwave irradiation and ultrasonic irradiation in aqueous micelles has been shown to significantly improve yields and reduce reaction times. The use of p-toluenesulfonic acid (PTSA) as a catalyst in aqueous media has led to product yields exceeding 90%. wikipedia.org

The choice of solvent can also have a profound impact on the reaction outcome. For instance, in the synthesis of 4-alkoxypyridines from 4-chloropyridine (B1293800) hydrochloride and an alcohol, dimethyl sulfoxide (B87167) (DMSO) in the presence of powdered sodium hydroxide (B78521) has been found to be an effective solvent system, providing yields in the range of 75-80%.

Catalysts play a pivotal role in many pyridine syntheses. In Suzuki cross-coupling reactions to produce arylated pyridines, the choice of the palladium catalyst and the base is crucial for achieving high yields. For example, the coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with arylboronic acids using tetrakis(triphenylphosphine)palladium(0) as a catalyst and potassium phosphate (B84403) as a base in a dioxane/water solvent system has been shown to be effective. mdpi.com

The following interactive data table summarizes the optimization of reaction conditions for the synthesis of various substituted pyridine analogues.

| Reaction Type | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Hantzsch Dihydropyridine Synthesis | Benzaldehyde, Ethyl Acetoacetate, Ammonium Acetate | p-Toluenesulfonic acid (PTSA) | Aqueous Micelles (SDS) | Ultrasonic Irradiation | 0.5 | 96 | wikipedia.org |

| Guareschi–Thorpe Pyridine Synthesis | Ethyl Cyanoacetate, Ethyl Acetoacetate, Ammonium Carbonate | None | Water | 80 | 2 | 95 | rsc.org |

| Suzuki Cross-Coupling | 5-Bromo-2-methylpyridin-3-amine, Arylboronic Acid | Pd(PPh₃)₄, K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | Moderate to Good | mdpi.com |

| Synthesis of 4-Alkoxypyridines | 4-Chloropyridine Hydrochloride, Alcohol | NaOH | DMSO | 80 | Overnight | 75-80 | |

| Synthesis of 2-Methoxy Pyridines | 2-Chloropyridine-3,4-dicarbonitriles, Sodium Methoxide | None | Anhydrous Methanol | Not specified | Not specified | 68-79 | researchgate.net |

Scalability Considerations for Synthetic Protocols

The scalability of a synthetic protocol is a crucial factor, particularly in the context of industrial and pharmaceutical applications where large quantities of a target compound are required. A scalable synthesis should be safe, cost-effective, and reproducible on a larger scale.

Multi-component reactions are often amenable to scale-up. For example, a 20-fold scale-up of the Guareschi–Thorpe reaction for the synthesis of a hydroxy-cyanopyridine was successfully carried out, yielding the product in 95% yield. rsc.org This suggests that MCRs can be efficient for producing larger quantities of substituted pyridines.

Continuous flow processing offers a promising alternative to traditional batch synthesis for scaling up reactions. The Bohlmann–Rahtz pyridine synthesis and the Hantzsch dihydropyridine synthesis have been successfully performed in a microwave flow reactor. beilstein-journals.org Flow chemistry allows for better control over reaction parameters, improved safety, and can often lead to higher yields and purity compared to batch processes.

The choice of starting materials and reagents is also a critical consideration for scalability. The use of readily available and inexpensive starting materials is essential for a cost-effective synthesis. For instance, the synthesis of 2-chloro-5-methylpyridine, a key intermediate for various agrochemicals, has been optimized for industrial production. patsnap.comdissertationtopic.net

Furthermore, the purification of the final product on a large scale needs to be considered. Reactions that yield a product that precipitates from the reaction mixture and can be isolated by simple filtration are highly desirable for large-scale synthesis as they avoid complex and costly chromatographic purification steps. rsc.org

Advanced Spectroscopic Characterization Techniques for 2,4 Dimethoxy 5 Methylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of an organic compound. Through a combination of one-dimensional and two-dimensional experiments, the precise connectivity and spatial arrangement of atoms within the 2,4-Dimethoxy-5-methylpyridine molecule can be elucidated.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR provides fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the two methoxy (B1213986) groups, and the protons of the methyl group. The chemical shifts (δ) of these signals would be influenced by the electron-donating methoxy groups and the electron-withdrawing nitrogen atom in the pyridine ring. The integration of the signals would confirm the number of protons in each unique environment, and the coupling patterns (e.g., doublets, singlets) would reveal the neighboring protons.

¹³C NMR: The carbon NMR spectrum would display separate resonances for each unique carbon atom in this compound. This includes the carbons of the pyridine ring, the two methoxy carbons, and the methyl carbon. The chemical shifts of the ring carbons would be particularly informative about the electronic effects of the substituents.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish the connectivity between protons that are coupled to each other, typically through two or three bonds. This would be crucial for assigning the positions of the protons on the pyridine ring relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds. This is invaluable for connecting the different fragments of the molecule. For instance, it would show correlations between the methoxy protons and the carbon atom they are attached to on the pyridine ring, as well as with adjacent carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. This would be useful in determining the preferred conformation of the methoxy groups relative to the pyridine ring and the methyl group.

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy techniques, such as FT-IR and Raman, provide information about the functional groups present in a molecule and can offer insights into its vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the various vibrational modes of its functional groups. These would include C-H stretching vibrations for the aromatic ring and the methyl/methoxy groups, C-O stretching vibrations for the methoxy groups, C-N and C=C stretching vibrations within the pyridine ring, and various bending vibrations.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would also exhibit bands corresponding to the vibrational modes of the molecule. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. This is particularly true for symmetric vibrations of the pyridine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound would show absorption bands corresponding to π → π* and n → π* transitions associated with the conjugated pyridine ring system. The positions (λmax) and intensities of these absorption bands are influenced by the presence of the methoxy and methyl substituents on the ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it serves to confirm the molecular weight and provide structural information through the analysis of fragmentation patterns. The nominal molecular weight of this compound (C₈H₁₁NO₂) is 153.18 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. For this compound, HRMS analysis, typically using an electrospray ionization (ESI) source, would focus on the protonated molecular ion, [M+H]⁺. The high accuracy of the measurement confirms that the observed mass is consistent with the compound's chemical formula, C₈H₁₁NO₂.

Table 1: Representative HRMS Data for this compound This table presents expected, scientifically plausible data for illustrative purposes.

| Parameter | Value |

|---|---|

| Formula | C₈H₁₂NO₂⁺ |

| Ion | [M+H]⁺ |

| Calculated Exact Mass | 154.0863 |

| Observed Mass | 154.0861 |

Tandem Mass Spectrometry (MS/MS) is employed to elucidate the structure of a molecule by inducing fragmentation of a selected precursor ion (in this case, the [M+H]⁺ ion of this compound) and analyzing the resulting product ions. The fragmentation pattern provides a structural fingerprint of the molecule.

The fragmentation of the protonated this compound ion (m/z 154.0863) is expected to proceed through several key pathways, driven by the structural features of the molecule, including the methoxy and methyl groups on the pyridine ring. Common fragmentation mechanisms for such compounds include the loss of small, stable neutral molecules.

Plausible Fragmentation Pathways:

Loss of a Methyl Radical (•CH₃): A primary fragmentation event could be the loss of a methyl radical from one of the methoxy groups, leading to a stable ion at m/z 139.0628.

Loss of Formaldehyde (CH₂O): A characteristic fragmentation for methoxy-substituted aromatic compounds is the neutral loss of formaldehyde. This would result in a fragment ion at m/z 124.0757.

Sequential Losses: Following the initial loss of a methyl radical, a subsequent loss of carbon monoxide (CO) could occur, yielding an ion at m/z 111.0549.

These fragmentation pathways help to confirm the connectivity and arrangement of the substituents on the pyridine core.

Table 2: Predicted Major Fragment Ions in MS/MS Analysis of this compound This table presents a plausible fragmentation pathway based on established chemical principles for illustrative purposes.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Formula |

|---|---|---|---|

| 154.0863 | 139.0628 | •CH₃ | C₇H₉NO₂⁺ |

| 154.0863 | 124.0757 | CH₂O | C₇H₁₀N⁺ |

X-ray Diffraction (XRD) for Solid-State Molecular Conformation and Crystal Packing

X-ray diffraction techniques are the definitive methods for determining the three-dimensional atomic arrangement of a crystalline solid. They provide precise information on bond lengths, bond angles, and the spatial packing of molecules within the crystal lattice.

Single-Crystal X-ray Diffraction (SCXRD) analysis of a suitable crystal of this compound would yield a detailed molecular structure. This analysis would confirm the planarity of the pyridine ring and provide precise measurements of the C-C, C-N, C-O, and C-H bond lengths and the angles between them.

Furthermore, SCXRD reveals the conformation of the substituents relative to the ring. The orientation of the two methoxy groups and the methyl group can be determined, including the torsion angles that define their positions. The analysis also elucidates the crystal packing, showing how individual molecules interact with their neighbors through intermolecular forces such as hydrogen bonds (e.g., C-H···N or C-H···O) or van der Waals interactions. This information is crucial for understanding the physical properties of the solid material.

Table 3: Representative Single-Crystal X-ray Diffraction Data for a Substituted Pyridine Derivative This table presents plausible crystallographic data for a compound like this compound for illustrative purposes, based on known structures of similar molecules.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.51 |

| b (Å) | 12.34 |

| c (Å) | 9.76 |

| β (°) | 105.2 |

| Volume (ų) | 988.7 |

| Z (molecules/unit cell) | 4 |

Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline materials. It generates a diffraction pattern that is unique to a specific crystalline phase, acting as a "fingerprint" for the compound. The PXRD pattern of this compound would consist of a series of peaks at specific diffraction angles (2θ), with characteristic intensities.

This technique is primarily used for:

Phase Identification: Confirming the identity of the synthesized material by comparing its PXRD pattern to a reference pattern.

Purity Assessment: Detecting the presence of crystalline impurities, which would appear as additional peaks in the pattern.

Lattice Parameter Refinement: The positions of the diffraction peaks can be used to determine the unit cell dimensions of the crystal lattice, which can be compared with results from single-crystal analysis.

Table 4: Representative Powder X-ray Diffraction Peaks This table lists hypothetical, characteristic diffraction peaks for illustrative purposes.

| Position (°2θ) | Relative Intensity (%) |

|---|---|

| 10.5 | 45 |

| 15.8 | 100 |

| 21.1 | 78 |

| 23.5 | 65 |

Theoretical and Computational Investigations of 2,4 Dimethoxy 5 Methylpyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the behavior of molecules. These methods, grounded in the principles of quantum mechanics, allow for the detailed examination of electronic structure and the prediction of chemical reactivity. For 2,4-Dimethoxy-5-methylpyridine, these calculations can elucidate the influence of the methoxy (B1213986) and methyl substituents on the pyridine (B92270) ring.

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry of molecules in their ground state. scispace.com This approach is favored for its balance of accuracy and computational efficiency. nih.gov DFT calculations for this compound would involve minimizing the total electronic energy of the molecule with respect to the positions of its atoms. This process yields the most stable three-dimensional arrangement of the atoms, providing crucial information about bond lengths, bond angles, and dihedral angles. The presence of two electron-donating methoxy groups and a methyl group on the pyridine ring is expected to influence the geometry of the pyridine nucleus. For instance, the C-N bond lengths within the ring may be slightly elongated compared to unsubstituted pyridine due to the increased electron density. rsc.org

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Predicted Value |

|---|---|

| C2-N1 Bond Length | 1.35 Å |

| C6-N1 Bond Length | 1.34 Å |

| C2-O(methoxy) Bond Length | 1.36 Å |

| C4-O(methoxy) Bond Length | 1.37 Å |

| C5-C(methyl) Bond Length | 1.51 Å |

| C2-N1-C6 Angle | 117.5° |

| O-C2-N1 Angle | 115.0° |

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a rigorous approach to studying the electronic properties of molecules. acs.org For this compound, ab initio calculations can be used to determine fundamental electronic properties such as the total energy, dipole moment, and polarizability. The electron-donating nature of the methoxy and methyl groups is anticipated to result in a significant dipole moment, with the negative end of the dipole oriented towards the nitrogen atom and the electron-rich regions of the ring.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. scispace.com For this compound, the electron-donating substituents are expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The distribution of the HOMO and LUMO across the molecule is also important; the HOMO is likely to be localized on the electron-rich pyridine ring and the methoxy groups, while the LUMO will be distributed over the aromatic system. rsc.org

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -0.5 |

Note: The data in this table is illustrative and represents typical values that might be obtained from FMO analysis.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. nih.gov It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. nih.gov The MEP map is color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). For this compound, the MEP map is expected to show a region of significant negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons. libretexts.org The oxygen atoms of the methoxy groups will also exhibit negative potential. Conversely, the hydrogen atoms of the methyl and methoxy groups, as well as the hydrogen atoms on the pyridine ring, will show positive potential. researchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are also instrumental in predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structure verification and characterization.

Theoretical calculations can predict the vibrational frequencies of this compound, which correspond to the peaks observed in infrared (IR) and Raman spectra. cardiff.ac.ukresearchgate.net These calculations can help in the assignment of the various vibrational modes of the molecule, such as the stretching and bending of the C-H, C-N, C-O, and C-C bonds. The predicted spectra for this compound would be expected to show characteristic peaks for the pyridine ring vibrations, as well as modes associated with the methoxy and methyl groups. nih.govresearchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computationally predicted. rogue-scholar.orgbohrium.comrsc.org For this compound, theoretical calculations can provide the expected ¹H and ¹³C NMR chemical shifts. The electron-donating substituents would be predicted to cause an upfield shift (lower ppm values) for the protons and carbons on the pyridine ring, particularly at the ortho and para positions relative to the substituents. scispace.com Correlation of these predicted spectra with experimentally obtained data is a powerful method for confirming the molecular structure. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational NMR Chemical Shift Prediction (GIAO method)

The prediction of Nuclear Magnetic Resonance (NMR) spectra through computational methods is a valuable tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. This method effectively addresses the issue of gauge-origin dependence, which is crucial for obtaining accurate results.

For this compound, a typical computational workflow would involve:

Geometry Optimization: The three-dimensional structure of the molecule is first optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-311+G(d,p). This step ensures that the calculated properties correspond to a stable, low-energy conformation of the molecule.

NMR Shielding Tensor Calculation: Using the optimized geometry, the GIAO method is employed to compute the isotropic magnetic shielding tensors for each nucleus (¹³C and ¹H).

Chemical Shift Calculation: The calculated shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The chemical shift is determined using the formula: δ = σ(TMS) - σ(sample).

The predicted chemical shifts help in assigning the signals in an experimental NMR spectrum and can confirm the molecular structure. The accuracy of the prediction depends on the chosen functional, basis set, and whether solvent effects are included in the model.

Illustrative Data Table for Predicted NMR Chemical Shifts The following table is a representative example of the data that would be generated from a GIAO calculation for this compound. Actual values would be dependent on the specific computational parameters used.

| Atom Label | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C2 | Value | |

| C3 | Value | H3 (Value) |

| C4 | Value | |

| C5 | Value | |

| C6 | Value | H6 (Value) |

| C(Methyl) | Value | H(Methyl) (Value) |

| C(Methoxy at C2) | Value | H(Methoxy at C2) (Value) |

| C(Methoxy at C4) | Value | H(Methoxy at C4) (Value) |

Vibrational Frequency Calculations and Normal Mode Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational frequency calculations are instrumental in assigning experimental vibrational bands to specific molecular motions.

The process for this compound involves:

Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory. This computes the second derivatives of the energy with respect to the atomic coordinates.

Normal Mode Analysis: The results yield a set of vibrational frequencies and their corresponding normal modes, which are the collective motions of atoms for a given vibration (e.g., C-H stretch, ring breathing).

Zero-Point Energy and Confirmation of Minimum: The calculation also provides the zero-point vibrational energy (ZPVE). Importantly, the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

Illustrative Data Table for Calculated Vibrational Frequencies This table represents the type of output from a vibrational frequency calculation for this compound. The assignments are based on the expected vibrational modes.

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment (Normal Mode Description) |

| Value | Value | Aromatic C-H stretch |

| Value | Value | CH₃ asymmetric stretch |

| Value | Value | CH₃ symmetric stretch |

| Value | Value | Pyridine ring stretch |

| Value | Value | C-O-C asymmetric stretch |

| Value | Value | CH₃ deformation |

| Value | Value | Ring breathing mode |

Electronic Transition Predictions (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). For this compound, TD-DFT can predict the wavelengths of maximum absorption (λmax), the oscillator strengths (f) of the transitions, and the nature of the electronic excitations.

The key steps are:

Ground State Calculation: An accurate calculation of the ground state electronic structure is performed on the optimized geometry.

Excited State Calculation: TD-DFT is then used to calculate the energies of various electronic excited states.

Analysis of Transitions: The output provides the excitation energies (which can be converted to wavelengths), oscillator strengths (related to the intensity of the absorption), and the molecular orbitals (MOs) involved in the transition (e.g., HOMO → LUMO). nih.govresearchgate.net This allows for the characterization of transitions, such as π → π* or n → π*. researchgate.net

These predictions are crucial for understanding the photophysical properties of the molecule and interpreting its experimental UV-Vis spectrum.

Illustrative Data Table for TD-DFT Electronic Transition Predictions This table is an example of the predicted electronic transitions for this compound.

| Excited State | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S1 | Value | Value | HOMO -> LUMO |

| S2 | Value | Value | HOMO-1 -> LUMO |

| S3 | Value | Value | HOMO -> LUMO+1 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While quantum mechanical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and the influence of a solvent environment.

The simulation process includes:

System Setup: The molecule is placed in a simulation box, often filled with explicit solvent molecules (e.g., water, methanol) to mimic solution conditions.

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, is assigned to all atoms.

Simulation Run: The system's evolution is simulated by solving Newton's equations of motion for a set period (nanoseconds to microseconds), generating a trajectory of atomic positions and velocities.

Analysis of the MD trajectory can reveal:

Conformational Preferences: The rotational behavior of the methoxy and methyl groups can be analyzed to identify the most stable and populated conformations.

Solvent Structuring: The arrangement of solvent molecules around the pyridine derivative can be examined, providing information on solvation shells and specific interactions like hydrogen bonding.

Dynamical Properties: Properties such as the root-mean-square deviation (RMSD) can be calculated to assess the structural stability of the molecule over time. mdpi.com

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry is a key tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states.

Potential Energy Surface Scans

To understand a chemical reaction, it is useful to explore the potential energy surface (PES) that connects reactants and products. A PES scan involves systematically changing a specific geometric coordinate (e.g., a bond length, angle, or dihedral angle) and calculating the energy at each step, while optimizing the remaining geometry. uni-muenchen.deq-chem.com

For a hypothetical reaction involving this compound, such as an electrophilic substitution, a PES scan could be performed along the reaction coordinate (e.g., the distance between the incoming electrophile and a carbon atom on the pyridine ring). The resulting energy profile provides a preliminary map of the reaction pathway, indicating the approximate location of energy minima (reactants, products, intermediates) and maxima (transition states). uni-muenchen.deresearchgate.net

Illustrative Data Table for a Potential Energy Surface Scan This table illustrates data from a hypothetical PES scan for an electrophilic attack on this compound, where the reaction coordinate is the C-Electrophile distance.

| Step | Reaction Coordinate (Å) | Relative Energy (kcal/mol) |

| 1 | 3.0 | 0.0 |

| 2 | 2.8 | -1.5 |

| 3 | 2.6 | -2.8 |

| ... | ... | ... |

| 10 | 1.2 | +15.2 (Approx. TS) |

| ... | ... | ... |

| 20 | 0.8 | +5.4 (Product Complex) |

Activation Energy Barrier Determination

The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur and is a critical factor in determining the reaction rate. fsu.edu Computationally, this barrier is the energy difference between the reactants and the transition state (TS).

The procedure involves:

Locating the Transition State: Using the approximate structure from a PES scan, a full transition state optimization is performed. This locates the exact first-order saddle point on the PES that connects reactants and products.

Frequency Calculation: A frequency calculation on the TS structure is essential. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Calculating the Activation Energy: The electronic energies of the optimized reactant(s) and the transition state are calculated. The activation energy is the difference between these two energies, often corrected with zero-point vibrational energies.

Determining the activation energy for potential reactions of this compound allows for predictions of its reactivity and the feasibility of different reaction pathways under various conditions. nih.gov

Analysis of Intermolecular Interactions and Hydrogen Bonding

The study of intermolecular interactions and hydrogen bonding provides crucial insights into the supramolecular assembly, crystal packing, and physicochemical properties of a compound. For this compound, a comprehensive analysis of these non-covalent interactions can be achieved through theoretical and computational methods, even in the absence of extensive experimental crystallographic data. These investigations help in understanding how individual molecules of this compound interact with each other in a condensed phase.

The molecular structure of this compound, featuring a pyridine ring, methoxy groups, and a methyl group, allows for a variety of intermolecular interactions. These primarily include van der Waals forces (dispersion forces and dipole-dipole interactions) and weak hydrogen bonds. The nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, while the hydrogen atoms of the methyl and methoxy groups can act as weak hydrogen bond donors.

Detailed Research Findings

Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the nature and strength of these interactions. Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular contacts in crystal structures. Although specific studies on this compound are not extensively reported, analysis of structurally similar pyridine derivatives allows for a reliable prediction of its interaction patterns.

The primary intermolecular interactions expected for this compound are:

C–H···N Interactions: The nitrogen atom in the pyridine ring is a potential acceptor for weak hydrogen bonds from the methyl or methoxy group hydrogens of neighboring molecules.

C–H···O Interactions: The oxygen atoms of the two methoxy groups are also significant hydrogen bond acceptors, likely forming contacts with hydrogen atoms from the methyl and pyridine ring C-H groups of adjacent molecules.

π–π Stacking: The aromatic pyridine ring can participate in π–π stacking interactions, contributing to the stability of the crystal lattice. The electron-donating methoxy and methyl groups influence the electron density of the ring, which in turn affects the geometry and energy of these stacking interactions.

Data Tables

The following tables provide hypothetical but representative data that would be expected from a computational analysis of the intermolecular interactions in this compound.

Table 1: Calculated Intermolecular Interaction Energies

| Interaction Type | Donor | Acceptor | Distance (Å) | Energy (kcal/mol) |

| C–H···N | C(methyl)-H | N(pyridine) | 2.5 | -1.2 |

| C–H···O | C(pyridine)-H | O(methoxy) | 2.6 | -0.9 |

| C–H···O | C(methoxy)-H | O(methoxy) | 2.7 | -0.7 |

| π–π Stacking | Pyridine Ring | Pyridine Ring | 3.5 | -2.5 |

This interactive table provides calculated energies for the primary intermolecular interactions. The data is illustrative of typical values obtained from DFT calculations for similar organic molecules.

Table 2: Hirshfeld Surface Contact Percentages

| Contact Type | Percentage Contribution |

| H···H | 55% |

| C···H / H···C | 25% |

| O···H / H···O | 15% |

| N···H / H···N | 5% |

This interactive table summarizes the percentage contributions of different intermolecular contacts to the total Hirshfeld surface area, providing a quantitative measure of the importance of each type of interaction in the crystal packing. The values are representative for a molecule with the given atomic composition.

Chemical Reactivity and Derivatization Strategies for 2,4 Dimethoxy 5 Methylpyridine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally sluggish compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org However, the presence of the two activating methoxy (B1213986) groups and one methyl group on 2,4-dimethoxy-5-methylpyridine facilitates these reactions. The substitution pattern is directed by these activating groups, typically to the positions ortho and para to them. In this specific molecule, the C-3 and C-6 positions are the most likely sites for electrophilic attack.

Common electrophilic aromatic substitution reactions for pyridine derivatives include nitration and halogenation. For instance, the nitration of pyridine compounds can be achieved using reagents like N2O5, which can lead to the formation of nitropyridine derivatives. researchgate.netrsc.org While direct nitration of this compound is not extensively documented, analogous reactions on substituted pyridines suggest that the reaction would proceed at the available ring positions, influenced by the directing effects of the existing substituents.

Table 1: Representative Conditions for Electrophilic Aromatic Substitution on Pyridine Derivatives

| Reaction | Reagents and Conditions | Expected Product with this compound |

| Nitration | Nitric acid in trifluoroacetic anhydride (B1165640) researchgate.net | 2,4-Dimethoxy-5-methyl-3-nitropyridine and/or 2,4-Dimethoxy-5-methyl-6-nitropyridine |

| Halogenation | N-Halosuccinimide (NCS, NBS, NIS) | 3-Halo-2,4-dimethoxy-5-methylpyridine and/or 6-Halo-2,4-dimethoxy-5-methylpyridine |

Nucleophilic Aromatic Substitution Reactions (SNAr)

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of pyridine, particularly at the C-2 and C-4 positions, which are electron-deficient due to the influence of the ring nitrogen. stackexchange.com The stability of the intermediate Meisenheimer complex, where the negative charge can be delocalized onto the electronegative nitrogen atom, drives the reaction at these positions. stackexchange.com In this compound, the methoxy groups at the 2- and 4-positions are potential leaving groups for SNAr reactions, especially if a strong nucleophile is used. However, methoxy groups are generally poor leaving groups compared to halides. For SNAr to occur, activation of the ring, for instance by N-oxidation, or the use of very strong nucleophiles under forcing conditions might be necessary. Reactions often proceed more readily if a better leaving group, such as a halogen, is present on the ring. youtube.comyoutube.com

Table 2: Plausible Nucleophilic Aromatic Substitution Scenarios

| Position of Leaving Group | Nucleophile | Conditions | Potential Product |

| 2- or 4- (as methoxy) | Strong nucleophiles (e.g., amines, alkoxides) | High temperatures, potentially with activation nih.gov | Substitution of a methoxy group |

| A pre-installed halide at C-2 or C-4 | Amines, alkoxides | Typically heated youtube.com | Facile substitution of the halide |

Functional Group Transformations of Methoxy and Methyl Substituents

The methoxy groups of this compound can be cleaved to form the corresponding hydroxypyridines (pyridones). This demethylation is a common transformation for aryl methyl ethers. A variety of reagents can be employed for this purpose, including strong acids like HBr or HI, Lewis acids such as BBr3, and nucleophilic reagents like iodide ions or thiolates. researchgate.net The selective demethylation of one methoxy group over the other can be challenging and may depend on the reaction conditions and the relative reactivity of the 2- and 4-positions. For instance, in a related system of 2,4-dimethoxyquinolines, trimethylsilyl (B98337) iodide (TMSI) has been used for demethylation. researchgate.net

The methyl group at the C-5 position can be oxidized to introduce other functional groups such as an aldehyde, a carboxylic acid, or a hydroxymethyl group. The choice of oxidizing agent determines the extent of the oxidation. Mild oxidizing agents like selenium dioxide (SeO2) can convert the methyl group to an aldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, will typically oxidize the methyl group directly to a carboxylic acid. The Kornblum oxidation, using dimethyl sulfoxide (B87167) (DMSO) and a base, is another method to convert a methyl group (after conversion to a halomethyl group) to an aldehyde. researchgate.net The oxidation of methyl groups on aromatic hydrocarbons can also be catalyzed by certain N-alkyl pyridinium (B92312) salts in the presence of molecular oxygen. rsc.org

Table 3: Oxidation Reactions of the 5-Methyl Group

| Target Functional Group | Reagents and Conditions | Product |

| Aldehyde | 1. NBS, light (to form bromomethyl) 2. DMSO (Kornblum oxidation) researchgate.net | 2,4-Dimethoxy-5-formylpyridine |

| Carboxylic Acid | KMnO4, heat | 2,4-Dimethoxy-5-carboxypyridine |

Metalation Reactions and Formation of Organometallic Intermediates

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic and heteroaromatic rings. In pyridine derivatives, lithiation is a common metalation strategy. clockss.org The regioselectivity of lithiation is influenced by the presence of directing metalating groups (DMGs) and the choice of the lithium reagent and reaction conditions. Methoxy groups can act as DMGs, directing lithiation to the adjacent position. For this compound, lithiation could potentially occur at the C-3 or C-6 positions. The use of hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures can prevent nucleophilic addition to the pyridine ring. clockss.org The resulting organolithium species are versatile intermediates that can react with a wide range of electrophiles to introduce new functional groups.

Table 4: Potential Metalation and Subsequent Electrophilic Quench

| Lithiation Site | Reagent System | Electrophile (E+) | Product |

| C-3 | n-BuLi or LDA, THF, -78 °C | D2O | 3-Deuterio-2,4-dimethoxy-5-methylpyridine |

| C-6 | BuLi-LiDMAE acs.org | TMSCl | 6-Trimethylsilyl-2,4-dimethoxy-5-methylpyridine |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for C-C Bond Formation

To utilize this compound in cross-coupling reactions, it must first be converted into a suitable substrate, typically a halopyridine or a triflate. For example, bromination or iodination at one of the ring positions (e.g., C-3 or C-6) would provide a handle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling : This reaction involves the coupling of an organoboron reagent with an organohalide. wikipedia.orglibretexts.org A halogenated derivative of this compound could be coupled with various aryl or vinyl boronic acids or esters to form biaryl or vinylpyridine structures. beilstein-journals.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. organic-chemistry.org

Sonogashira Coupling : This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. scirp.orgwikipedia.org A halo-2,4-dimethoxy-5-methylpyridine could react with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base to yield an alkynylpyridine derivative. soton.ac.uk

Heck Reaction : The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgresearchgate.net A halogenated this compound could undergo a Heck reaction with an alkene in the presence of a palladium catalyst and a base to introduce a vinyl substituent onto the pyridine ring. rsc.orgorganic-chemistry.org

Table 5: Overview of Cross-Coupling Reactions with a Halogenated this compound (Py-X)

| Reaction | Coupling Partner | Catalyst System | General Product Structure |

| Suzuki | R-B(OH)2 | Pd(PPh3)4, Base (e.g., Na2CO3) organic-chemistry.org | Py-R |

| Sonogashira | R-C≡CH | PdCl2(PPh3)2, CuI, Base (e.g., Et3N) soton.ac.uk | Py-C≡C-R |

| Heck | H2C=CHR | Pd(OAc)2, Ligand (e.g., PPh3), Base (e.g., Et3N) wikipedia.org | Py-CH=CHR |

Heteroatom Functionalization (e.g., Amination, Halogenation, Nitration)

The introduction of heteroatoms onto the pyridine ring is a critical step in the synthesis of many functional molecules. The electron-rich nature of the this compound ring, due to the presence of two electron-donating methoxy groups, is expected to influence the regioselectivity and feasibility of electrophilic substitution reactions. However, a detailed review of the scientific literature reveals a lack of specific studies on the amination, halogenation, and nitration of this compound. While general methodologies for these transformations on substituted pyridines are well-established, their direct application to this particular substrate has not been extensively reported.

Amination: The direct introduction of an amino group onto the pyridine ring, known as amination, can proceed through various mechanisms, including nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine (e.g., a halopyridine) or through C-H activation. For electron-rich pyridines, electrophilic amination is also a theoretical possibility. Despite the existence of numerous amination protocols for pyridine derivatives, specific conditions and outcomes for the amination of this compound are not documented in the available literature.

Halogenation: The substitution of a hydrogen atom with a halogen (fluorine, chlorine, bromine, or iodine) is a fundamental transformation. Electrophilic halogenation is a common method for electron-rich aromatic systems. The positions on the pyridine ring most susceptible to electrophilic attack would be those activated by the methoxy groups and the methyl group. However, there is a notable absence of published research detailing the specific conditions, reagents, and product distributions for the halogenation of this compound.

Nitration: The introduction of a nitro group (-NO2) onto an aromatic ring is a classic electrophilic aromatic substitution reaction. The directing effects of the methoxy and methyl substituents would be expected to govern the position of nitration on the this compound ring. Nevertheless, a comprehensive search of scientific databases does not yield specific experimental results or established protocols for the nitration of this particular compound.

Cycloaddition Reactions Involving the Pyridine Ring

Cycloaddition reactions are powerful tools for the construction of complex cyclic and bicyclic systems. The pyridine ring can participate in various cycloaddition reactions, acting as either a diene or a dienophile, or undergoing [3+2] or other modes of cycloaddition. The electronic properties of the substituents on the pyridine ring play a crucial role in determining its reactivity in these transformations.

The electron-donating methoxy groups in this compound would likely influence its behavior in cycloaddition reactions. For instance, in a Diels-Alder reaction, where the pyridine might act as a diene, these substituents could affect the energy levels of the frontier molecular orbitals and thus the reaction's feasibility and regioselectivity. Conversely, in reactions where the pyridine ring acts as a dienophile, the electronic nature of the reaction partner would be critical.

Despite the rich chemistry of pyridine cycloadditions, there is a significant lack of specific research on the participation of this compound in such reactions. Detailed studies on its role as a diene or dienophile in Diels-Alder reactions, or its involvement in other types of cycloadditions, have not been reported in the peer-reviewed literature. Therefore, a definitive account of its cycloaddition reactivity, including specific examples, reaction conditions, and product characterization, cannot be provided at this time.

Applications of 2,4 Dimethoxy 5 Methylpyridine and Its Derivatives in Chemical Research

Role as a Key Synthetic Intermediate in Complex Molecule Synthesis

Substituted pyridines are fundamental building blocks in organic synthesis, valued for their inherent aromaticity, specific reactivity patterns, and the ability of the nitrogen atom to influence reaction pathways. They serve as precursors to a wide range of more complex molecular architectures.

Building Block for Natural Product Total Synthesis

The total synthesis of natural products is a cornerstone of organic chemistry, providing access to complex and often biologically active molecules. Pyridine (B92270) derivatives are frequently employed as key fragments in the assembly of these intricate structures, particularly in the synthesis of alkaloids and polyketides. The methoxy (B1213986) and methyl groups on a pyridine ring can direct synthetic transformations and are often integral parts of the final natural product's structure.

Scaffold for Design of Novel Heterocyclic Systems

The development of novel heterocyclic compounds often involves the annulation of new rings onto a pre-existing pyridine core. While numerous pyridine derivatives are employed in this fashion, specific research detailing the use of 2,4-Dimethoxy-5-methylpyridine as a foundational scaffold for the systematic design and synthesis of new families of heterocyclic compounds is limited. The presence of two electron-donating methoxy groups and a methyl group suggests that this scaffold could be employed in reactions such as cyclocondensations or multicomponent reactions to generate diverse heterocyclic libraries. An illustrative example of the type of data that would be relevant in this context is presented in Table 1.

Table 1: Illustrative Examples of Heterocyclic Systems Derived from Substituted Pyridines

| Starting Pyridine Derivative | Reaction Type | Resulting Heterocyclic System |

| Aminopyridine | Cyclocondensation | Imidazopyridine |

| Pyridine-carboxaldehyde | Multicomponent Reaction | Dihydropyrimidinone-fused Pyridine |

| Halopyridine | Palladium-catalyzed Annulation | Furopyridine |

Coordination Chemistry and Ligand Design

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an excellent ligand for coordinating with metal ions. The field of coordination chemistry extensively utilizes pyridine-based ligands to create metal complexes with a wide range of applications, from catalysis to materials science and medicine.

Development of this compound as a Ligand for Transition Metals

The electronic and steric properties of a pyridine ligand can be precisely tuned by altering its substituents. Electron-donating groups, such as methoxy and methyl groups, can increase the electron density on the nitrogen atom, thereby enhancing its ability to coordinate to metal centers. The position of these substituents also influences the steric environment around the metal, which can affect the stability and reactivity of the resulting complex.

Despite the favorable electronic properties suggested by the presence of two methoxy groups and a methyl group, there is a notable absence of research in the scientific literature detailing the specific development and study of this compound as a ligand for transition metals. The general principles of ligand design suggest it would be a competent ligand, but its coordination behavior remains to be experimentally explored.

Synthesis and Characterization of Metal-Ligand Complexes

The synthesis of metal-ligand complexes involving pyridine derivatives is a mature field of study. Typically, the pyridine ligand is reacted with a metal salt in a suitable solvent to afford the desired complex. Characterization of these complexes is routinely performed using a variety of spectroscopic and analytical techniques, including NMR spectroscopy, X-ray crystallography, and elemental analysis, to determine their structure and bonding.

Consistent with the lack of development of this compound as a ligand, there are no available reports on the synthesis and characterization of its corresponding metal-ligand complexes. Research in this area would be necessary to understand its coordination modes and the properties of the resulting complexes. An illustrative data table for the characterization of hypothetical transition metal complexes of this compound is provided in Table 2.

Table 2: Illustrative Spectroscopic and Analytical Data for Hypothetical Metal-(this compound) Complexes

| Complex | Formula | 1H NMR (δ, ppm) | IR (νM-N, cm-1) |

| [PdCl2(L)2] | C16H22Cl2N2O4Pd | Data not available | Data not available |

| Ru(bpy)2(L)2 | C28H30F12N4O2P2Ru | Data not available | Data not available |

| Cu(L)42 | C32H44B2F8N4O8Cu | Data not available | Data not available |

| L = this compound |

Catalytic Applications of Metal-2,4-Dimethoxy-5-methylpyridine Complexes

Metal complexes containing pyridine-based ligands are widely used as catalysts in a vast number of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. acs.orgnih.gov The ligand plays a critical role in modulating the reactivity of the metal center, influencing the efficiency, selectivity, and substrate scope of the catalytic reaction. The electronic properties of the ligand can affect the electron density at the metal, while the steric bulk can control access to the catalytic site.

Given the absence of synthesized and characterized metal complexes of this compound, there is consequently no information on their potential catalytic applications. The electron-rich nature of this hypothetical ligand might suggest its utility in oxidative catalysis, but this remains speculative without experimental validation. Future research would be required to explore the catalytic potential of such complexes.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, often relying on transition metal complexes with tailored ligands. Pyridine derivatives are frequently employed as ligands to tune the photophysical and electrochemical properties of these catalysts. While specific studies on this compound in this context are not prominent, the electronic properties conferred by the methoxy and methyl groups suggest its potential as a ligand for photoredox catalysts. Electron-donating groups can increase the electron density on the metal center, thereby modulating its redox potentials and reactivity.

For instance, substituted 2-phenylpyridine (B120327) ligands are common in iridium and ruthenium-based photocatalysts. The substitution pattern on both the phenyl and pyridine rings influences the catalyst's performance. It is plausible that a ligand like this compound could be incorporated into such catalyst scaffolds to fine-tune their light-absorbing and electron-transfer properties.

Another relevant area is the photoredox-catalyzed deoxygenation of pyridine N-oxides. Research has demonstrated that various substituted pyridine N-oxides can be converted to their corresponding pyridines. This suggests that derivatives of this compound could potentially undergo or mediate such transformations.

Organometallic Catalysis in Organic Transformations

Pyridine and its derivatives are ubiquitous ligands in organometallic chemistry, playing a crucial role in a vast array of catalytic transformations. The coordination of a pyridine ligand to a metal center can significantly influence the catalyst's stability, solubility, and reactivity. The electron-donating methoxy and methyl groups in this compound would enhance its basicity and coordinating ability compared to unsubstituted pyridine.

This enhanced donor capacity could be advantageous in stabilizing metal centers in various oxidation states, which is critical for many catalytic cycles, such as C-H bond functionalization. The steric hindrance provided by the methyl group and the methoxy groups could also play a role in controlling the selectivity of catalytic reactions. Transition metal complexes featuring substituted pyridine ligands have been widely used in reactions like hydrogenations and cross-coupling reactions. While no specific use of this compound as a ligand in these reactions has been reported, its electronic and steric profile makes it a candidate for exploration in catalyst design.

Electrocatalysis

In the field of electrocatalysis, pyridine derivatives have been investigated as components of molecular catalysts for various reactions, including the reduction of CO2 and water oxidation. The electronic properties of the pyridine ligand can significantly impact the overpotential and efficiency of the electrocatalytic process.

For example, cobalt complexes with pentapyridine ligands have been studied as water oxidation catalysts, where modifications to the pyridine rings influence the catalytic activity. The electron-rich nature of this compound could potentially enhance the catalytic performance of such complexes by modulating the redox potential of the metal center. Furthermore, the electrocatalytic hydrogenation of pyridines to piperidines is a known transformation, indicating the electrochemical reactivity of the pyridine core itself.

Advanced Materials Science Applications

The unique electronic and structural characteristics of substituted pyridines also position them as valuable building blocks for advanced materials with tailored properties.

Precursors for Optoelectronic Materials (e.g., OLEDs, DSSCs)

Pyridine derivatives are extensively used in the design of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). In OLEDs, substituted pyridines can be part of hole-transporting materials, electron-transporting materials, or emissive layers. The electronic properties of the pyridine ring and its substituents are crucial for charge transport and luminescence.

The electron-donating character of the methoxy and methyl groups in this compound suggests it could be a useful building block for hole-transporting materials. While specific data is not available for this compound, related pyridine derivatives have been successfully incorporated into OLEDs, demonstrating the viability of this class of compounds in optoelectronic applications.

Table 1: Performance of Selected Pyridine Derivatives in OLEDs

| Compound | Role in OLED | Max. External Quantum Efficiency (%) | Max. Luminance (cd/m²) |

|---|---|---|---|

| Pyridine-based Hole Transport Material | Hole Transport Layer | 15.2 | 25,600 |

Note: This table presents representative data for pyridine-containing materials to illustrate their potential and is not specific to this compound.

Components in pH-Responsive Systems and Sensors

The nitrogen atom in the pyridine ring can be protonated and deprotonated, making pyridine-containing molecules and polymers sensitive to changes in pH. This property has been exploited to create pH-responsive materials and fluorescent sensors.

Polymers incorporating pyridine units have been shown to exhibit changes in their fluorescence properties upon variations in pH. The addition of acid leads to protonation of the pyridine nitrogen, which can alter the electronic structure of the polymer and thus its emission spectrum. While this compound itself has not been reported as a pH sensor, its fundamental pyridine structure suggests that its derivatives could be designed to exhibit pH-responsive behavior. The methoxy groups might further influence the pKa of the pyridine nitrogen, allowing for the tuning of the pH range of sensitivity.

Framework Materials (e.g., MOFs)

Metal-organic frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Pyridine derivatives are widely used as ligands in the synthesis of MOFs due to the coordinating ability of the pyridine nitrogen. The geometry and functionality of the pyridine-based ligand dictate the structure and properties of the resulting MOF.

Substituents on the pyridine ring can be used to tune the pore size, shape, and chemical environment within the MOF. This can impact the material's properties for applications such as gas storage, separation, and catalysis. Although there are no specific reports on the use of this compound as a ligand in MOF synthesis, its structure is amenable to be functionalized with additional coordinating groups (e.g., carboxylic acids) to make it a suitable linker for MOF construction. The methoxy and methyl groups would then decorate the pores of the resulting MOF, potentially influencing its interaction with guest molecules.

Bio-related Applications and Medicinal Chemistry Contexts

Contribution of the this compound Scaffold to Bioactive Molecules

There is limited specific information in the public domain detailing the direct contribution of the this compound scaffold to the bioactivity of molecules. While it is plausible that this compound could serve as a key intermediate or building block in the synthesis of more complex, pharmacologically active agents, dedicated studies on its intrinsic biological effects or its role as a central scaffold in drug design are not prominently reported. The pyridine ring itself is a well-established pharmacophore, known to engage in various interactions with biological targets, and the dimethoxy and methyl substitutions would be expected to influence properties such as lipophilicity, metabolic stability, and target binding. However, without specific research data, any discussion on its contribution remains speculative.

Structure-Activity Relationship (SAR) Studies of this compound Analogues in Target Ligand Design

Consistent with the lack of information on its direct applications, there are no specific Structure-Activity Relationship (SAR) studies available for analogues of this compound. SAR studies are crucial for optimizing lead compounds in drug discovery by systematically modifying the chemical structure to enhance potency, selectivity, and pharmacokinetic properties. The absence of such studies for this particular scaffold suggests that it may not have been identified as a hit or lead compound in screening campaigns for specific biological targets, or that such research is at a very early, unpublished stage.

Future Perspectives and Emerging Research Directions for 2,4 Dimethoxy 5 Methylpyridine

Development of Highly Stereoselective and Enantioselective Synthetic Routes